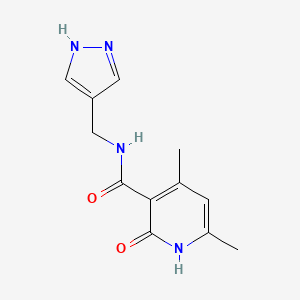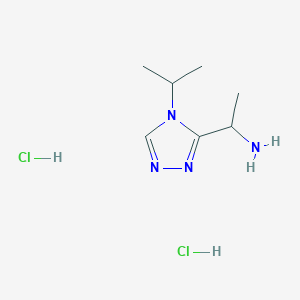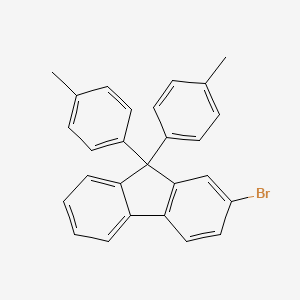
2-Bromo-9,9-di-p-tolyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-9,9-di-p-tolyl-9H-fluorene” is an organic compound used extensively in scientific research as an analytical reagent, photochromic material, and building block for the synthesis of functional organic materials. It has a molecular weight of 425.37 g/mol .
Physical And Chemical Properties Analysis
“2-Bromo-9,9-di-p-tolyl-9H-fluorene” is a solid at 20 degrees Celsius . It has a melting point ranging from 182.0 to 186.0 °C . It is soluble in toluene .Aplicaciones Científicas De Investigación
Solar Energy Conversion
2-Bromo-9,9-di-p-tolyl-9H-fluorene derivatives have been utilized in the field of solar energy, particularly in dye-sensitized solar cells (DSSCs). A study by Kumar et al. (2014) showed the use of fluorene functionalized with imidazole chromophores in DSSCs, achieving moderate efficiency and highlighting the impact of electron-rich conjugation pathways on their optical and electrochemical properties (Kumar, Thomas, Lee, & Ho, 2014).
Fluorescence and Thermal Stability
Research on poly(9,9-dialkylfluorene-2,7-diyl) derivatives, which includes 2-Bromo-9,9-di-p-tolyl-9H-fluorene, has demonstrated their significance in fluorescence and thermal stability. Lee, Klaerner, and Miller (1999) noted that fluorene derivatives capped with 2-bromo-9,9-di-n-hexylfluorene showed improved fluorescence stability compared to other derivatives, which is crucial for applications like OLEDs and other light-emitting materials (Lee, Klaerner, & Miller, 1999).
Sensing Applications
Fluorene compounds, including 2-Bromo-9,9-di-p-tolyl-9H-fluorene, have been synthesized for sensing applications. Han et al. (2020) synthesized compounds for detecting nitro compounds, metal cations, and amino acids, demonstrating their utility in selective recognition and sensing capabilities (Han, Zhao, Yang, Huang, Zhou, Hui, & Yan, 2020).
Organic Light-Emitting Diodes (OLEDs)
The synthesis and application of fluorene derivatives, including 2-Bromo-9,9-di-p-tolyl-9H-fluorene, have been explored in the context of OLED materials. A study by Wong et al. (2002) reported the synthesis of ter(9,9-diarylfluorene)s, which showed promising results in OLED applications due to their high blue light emission efficiency and thermal stability (Wong, Chien, Chen, Wang, Lin, Chiang, Hsieh, Wu, Chou, Su, Lee, & Peng, 2002).
Nanoparticle Formation
Fluorene derivatives, including 2-Bromo-9,9-di-p-tolyl-9H-fluorene, have been employed in the formation of nanoparticles. For instance, Huber, Jung, and Mecking (2012) used these derivatives in the Sonogashira coupling process to create poly(arylene ethynylene) nanoparticles, which have potential applications in nanotechnology and materials science (Huber, Jung, & Mecking, 2012).
Organic Molecule Sensing and Cell Labeling
Xu, Zhang, Wang, Chen, Neoh, Kang, and Fu (2012) explored the use of bromide-bearing conjugated fluorene copolymers for organic molecule sensing and cell labeling, highlighting the application of fluorene derivatives in bio-related fields (Xu, Zhang, Wang, Chen, Neoh, Kang, & Fu, 2012).
Thermodynamic Properties
The thermodynamic properties of bromine fluorene derivatives, which include 2-Bromo-9,9-di-p-tolyl-9H-fluorene, have been studied comprehensively. Oliveira, Santos, Silva, and Monte (2015) conducted an experimental and computational study on these derivatives, providing valuable data for further applications in various fields (Oliveira, Santos, Silva, & Monte, 2015).
Propiedades
IUPAC Name |
2-bromo-9,9-bis(4-methylphenyl)fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28)17-26(24)27/h3-17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVEXPXLSEEOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676780 |
Source


|
| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474918-33-7 |
Source


|
| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


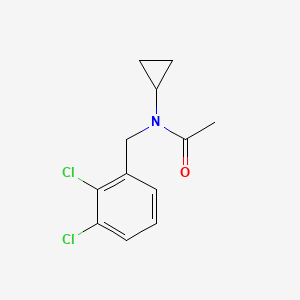
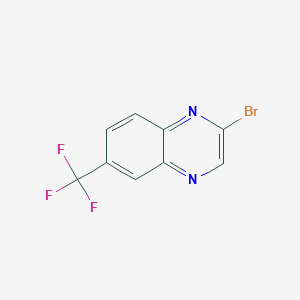
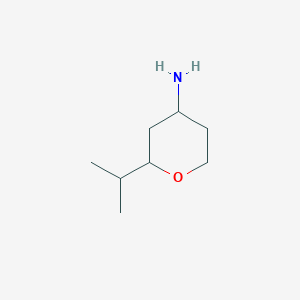
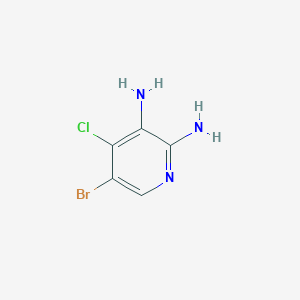
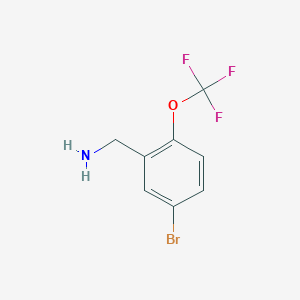

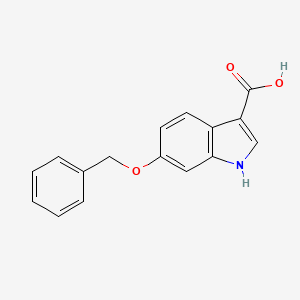
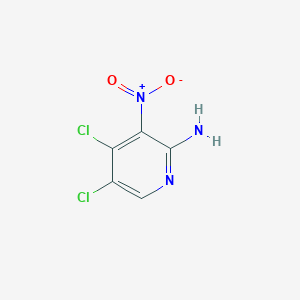
![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373027.png)

